tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
Description
tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride (CAS: 1909288-65-8) is a bicyclic organic compound featuring a 7-azabicyclo[2.2.1]heptane core with a tert-butyl carboxylate ester, an aminomethyl group, and a methylene substituent. Its molecular formula is C₁₃H₂₃ClN₂O₂, with a molecular weight of 274.79 g/mol . The compound is synthesized as a hydrochloride salt, enhancing its stability and solubility in polar solvents.
However, detailed pharmacological data remain undisclosed in publicly accessible literature.
Properties
IUPAC Name |
tert-butyl (1S,2R,4R)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-8-9(7-14)11-6-5-10(8)15(11)12(16)17-13(2,3)4;/h9-11H,1,5-7,14H2,2-4H3;1H/t9-,10+,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUDQZHGZUWSKX-MRDWIYSCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=C)C2CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(=C)[C@@H]2CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride (CAS Number: 1909288-65-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H22N2O2·HCl
- Molecular Weight : 275.79 g/mol
- IUPAC Name : tert-butyl (1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
- Structure : The compound features a bicyclic structure that is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to function as a modulator of the central nervous system (CNS), potentially influencing neurotransmitter release and receptor activity.
Biological Activity Summary
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | May enhance the release of neurotransmitters such as dopamine and serotonin. |
| CNS Activity | Potential anxiolytic and antidepressant effects have been suggested in preliminary studies. |
| Receptor Interaction | Possible interaction with opioid receptors, contributing to analgesic properties. |
Case Studies and Research Findings
- Neuropharmacological Studies
- Analgesic Properties
- Safety and Toxicology
Discussion
The biological activity of this compound presents promising avenues for research in neuropharmacology and pain management. Its structural characteristics suggest a unique mechanism of action that warrants further investigation.
Scientific Research Applications
The compound exhibits several promising biological activities, primarily due to its interaction with neurotransmitter systems. Key findings include:
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Potential to enhance the release of neurotransmitters such as dopamine and serotonin. |
| CNS Activity | Suggested anxiolytic and antidepressant effects based on preliminary studies. |
| Receptor Interaction | Possible interaction with opioid receptors, contributing to analgesic properties. |
Neuropharmacology
Research indicates that this compound may modulate neurotransmitter release, which could lead to therapeutic applications in treating mood disorders and anxiety. Studies have suggested that it might enhance serotonergic and dopaminergic signaling pathways, offering potential benefits in conditions like depression and anxiety disorders.
Pain Management
The analgesic properties of tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride are attributed to its interaction with opioid receptors. This suggests a dual mechanism where it may not only provide pain relief but also reduce the side effects commonly associated with traditional opioid therapies .
Case Studies
Several studies have explored the pharmacological properties of this compound:
- Study on Neurotransmitter Release : A study demonstrated that the compound could significantly increase dopamine levels in vitro, suggesting its potential as a treatment for disorders characterized by dopamine deficiency .
- Analgesic Efficacy : In animal models, the compound exhibited significant pain-relieving effects comparable to standard analgesics while showing a favorable safety profile .
Comparison with Similar Compounds
Key Observations:
Functional Groups: The target compound’s tert-butyl carboxylate and aminomethyl groups increase its molecular weight (~274 vs. ~178 g/mol) and lipophilicity compared to carboxylic acid derivatives .
Stereochemistry :
- The rac-(1S,2R,4R) configuration in the target compound contrasts with rac-(1S,2S,4R) in the analogue from . Such stereochemical differences significantly impact molecular recognition and pharmacokinetic properties.
Stability and Solubility :
Q & A
Basic Questions
Q. How is the 7-azabicyclo[2.2.1]heptane core synthesized, and what are the key challenges in its preparation?
- Methodological Answer : The bicyclic core can be synthesized via multi-step routes involving cyclization or cross-coupling reactions. For example, platinum-catalyzed hydrogenation of intermediates (e.g., exo-2-chloro derivatives) achieves the bicyclic structure, though yields depend on catalyst loading and reaction conditions . Alternative methods include palladium-bisimidazol-2-ylidene complex-catalyzed amination reactions with heteroaryl halides, offering moderate to good yields . Key challenges include controlling stereochemistry, minimizing side reactions (e.g., over-reduction), and optimizing catalyst efficiency.
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying stereochemistry and substituent positions. Infrared (IR) spectroscopy confirms functional groups like carboxylate esters or amines. For example, IR peaks near 1740 cm⁻¹ indicate the presence of a carbonyl group in the tert-butyl carboxylate moiety . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation.
Q. How can enantiomers of racemic mixtures involving this compound be resolved?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) is commonly employed. For instance, enantiomers of structurally similar bicyclic compounds are resolved using a hexane/isopropanol solvent system (90:10) at 1.0 mL/min, achieving >99% enantiomeric purity . Preferential crystallization or derivatization with chiral auxiliaries (e.g., mandelic acid) may also be used.
Advanced Research Questions
Q. What strategies optimize stereochemical control during the synthesis of the (1S,2R,4R) configuration?
- Methodological Answer : Asymmetric catalysis or chiral pool synthesis can enhance stereocontrol. For example, using enantiopure starting materials (e.g., (1R,4S)-amino alcohols) or chiral ligands in palladium-catalyzed reactions directs stereochemistry . Kinetic resolution during ring-closing metathesis or selective crystallization of diastereomeric salts (e.g., with tartaric acid) further refines enantiomeric ratios .
Q. How do steric and electronic effects influence the reactivity of the 3-methylene group in this compound?
- Methodological Answer : The 3-methylene group’s reactivity is modulated by the strained bicyclic framework. Conformational analysis via DFT calculations reveals that steric hindrance from the tert-butyl group restricts rotation, favoring specific reaction pathways (e.g., Michael additions). Electronic effects from the adjacent amine and carboxylate groups polarize the double bond, making it susceptible to electrophilic attacks .
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Methodological Answer : Low yields in cyclization steps (e.g., 18–36% for bicyclo[2.2.1]heptane derivatives) often arise from competing ring-opening or polymerization side reactions . Flow chemistry or microwave-assisted synthesis may improve efficiency. Additionally, replacing platinum catalysts with cheaper alternatives (e.g., Raney nickel) reduces costs without compromising yield .
Q. How can computational modeling aid in predicting the compound’s conformational stability?
- Methodological Answer : Molecular mechanics (MMFF94) or density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model energy barriers for ring puckering or substituent rotation. For example, barriers to N–CO bond rotation in N-acyl derivatives are ~1.2 kcal/mol lower than unstrained analogs due to ring strain . These models guide the design of derivatives with enhanced rigidity for biological studies.
Data Contradiction Analysis
Q. Why do reported yields for 7-azabicyclo[2.2.1]heptane syntheses vary significantly across studies?
- Analysis : Variations arise from differences in catalysts (e.g., platinum oxide vs. palladium complexes), reaction scales, and purification methods. For instance, platinum-catalyzed hydrogenation achieves 36% yield but requires large catalyst loads, while palladium-mediated amination offers 50–60% yields with lower catalyst costs . Contradictions in enantiomeric resolution efficiency (e.g., HPLC vs. crystallization) reflect differences in solvent systems or column packing materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
